molecular formula C17H13BrN4O2 B11317955 N-(2-bromophenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)acetamide

N-(2-bromophenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)acetamide

Cat. No.: B11317955
M. Wt: 385.2 g/mol
InChI Key: ZSAQICORJNFUMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-bromophenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)acetamide” is a synthetic organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The presence of a bromophenyl group and a triazinyl acetamide moiety suggests potential biological activity and utility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-bromophenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)acetamide” typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as hydrazine derivatives and nitriles under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a brominated aromatic compound and a suitable nucleophile.

    Acetamide Formation: The final step involves the acylation of the triazine derivative with an acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or triazine rings, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in coordination chemistry, facilitating various catalytic processes.

    Material Science: Its structural properties can be exploited in the design of novel materials with specific electronic or optical characteristics.

Biology and Medicine

    Pharmaceuticals: The compound’s potential biological activity makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Biochemical Research: It can be used as a probe or inhibitor in biochemical assays to study enzyme functions or signaling pathways.

Industry

    Agriculture: The compound may be used as a pesticide or herbicide due to its potential biological activity.

    Polymer Science: Its incorporation into polymer matrices can enhance the material properties of plastics or resins.

Mechanism of Action

The mechanism by which “N-(2-bromophenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)acetamide” exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating signaling pathways. The presence of the bromophenyl and triazine moieties suggests potential interactions with nucleophilic sites in biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of “N-(2-bromophenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)acetamide” lies in the presence of the bromophenyl group, which can influence its reactivity and biological activity. Bromine atoms are known to enhance the lipophilicity and membrane permeability of compounds, potentially improving their efficacy as pharmaceuticals or agrochemicals.

Properties

Molecular Formula

C17H13BrN4O2

Molecular Weight

385.2 g/mol

IUPAC Name

N-(2-bromophenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2-yl)acetamide

InChI

InChI=1S/C17H13BrN4O2/c18-13-8-4-5-9-14(13)20-16(23)11-22-17(24)21-15(10-19-22)12-6-2-1-3-7-12/h1-10H,11H2,(H,20,23)

InChI Key

ZSAQICORJNFUMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=O)N(N=C2)CC(=O)NC3=CC=CC=C3Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.